

lithium;2-methylpropan-2-olate physical properties

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Compound of Interest

Compound Name: *lithium;2-methylpropan-2-olate*

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An In-depth Technical Guide to the Physical Properties of Lithium 2-methylpropan-2-olate (Lithium tert-butoxide)

Introduction

Lithium 2-methylpropan-2-olate, more commonly known as lithium tert-butoxide (LiOt-Bu), is a pivotal reagent in modern chemical science. As a strong, non-nucleophilic base, its utility spans from classic organic synthesis, where it facilitates deprotonation reactions with high selectivity, to advanced materials science as a precursor for lithium-containing thin films and nanomaterials[1][2]. This guide provides a comprehensive overview of its core physical properties, grounded in authoritative data and field-proven experimental insights. We will delve into its unique structural chemistry, spectroscopic signatures, and thermal behavior, offering not just data, but the causality behind its characterization.

Molecular and Structural Properties

A thorough understanding of a reagent begins with its fundamental identity and its structure in both the solid and solution phases. The properties of lithium tert-butoxide are profoundly influenced by its tendency to form stable aggregates.

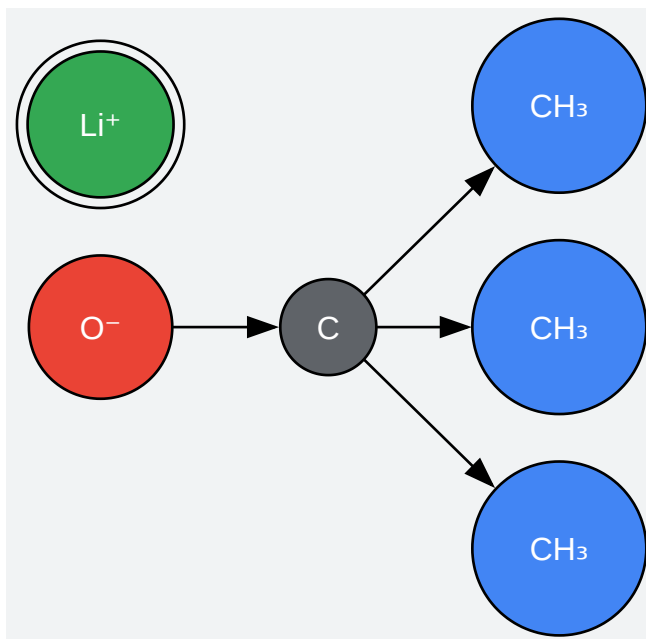
Chemical Identity

The compound is identified by the following key parameters:

- IUPAC Name: **lithium;2-methylpropan-2-olate**[3]
- Common Names: Lithium tert-butoxide, Lithium t-butoxide, LTB, LiOtBu[2][4]
- CAS Number: 1907-33-1[5]
- Molecular Formula: C₄H₉LiO[3]
- Molecular Weight: 80.06 g/mol [3]

Molecular Structure

At its core, lithium tert-butoxide is an ionic compound formed between the lithium cation (Li⁺) and the tert-butoxide anion ((CH₃)₃CO⁻). The tert-butoxide group's bulky nature sterically hinders its ability to act as a nucleophile, which is a key aspect of its chemical utility.



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Caption: Monomeric unit of Lithium tert-butoxide.

Solid-State Structure and Aggregation

In the solid state, lithium tert-butoxide does not exist as simple ion pairs. Instead, it forms complex oligomeric aggregates, which are crucial to its stability and reactivity. The two most significant, crystallographically characterized forms are the hexamer and the octamer.

- **Hexameric Form [(LiOt-Bu)₆]:** This is the thermodynamically favored and most commonly encountered form[6]. A 2002 study confirmed its structure, revealing a prismatic arrangement of lithium and oxygen atoms[5][7]. The compound crystallizes in the monoclinic space group C2/m with unit cell parameters a = 2953.5 pm, b = 1752.1 pm, and c = 1008.9 pm[7]. The structure is noted to have significant disorder in the positions of the lithium atoms, with Li—O bond lengths ranging between 186.1 and 198.4 pm[7].
- **Octameric Form [(LiOt-Bu)₈]:** A kinetically stable, though less common, octameric form has also been isolated and characterized[6]. This structure can be visualized as two fused, face-opened tetrameric cubanes. The Li-O bond lengths in this arrangement range from 1.889 Å to 1.968 Å[6]. The octamer is stable in benzene solution but can be converted to the more stable hexamer upon heating[6].

Physicochemical Properties

The macroscopic physical properties of lithium tert-butoxide are a direct consequence of its aggregated structure and high reactivity.

Summary of Physical Properties

Property	Value	Source(s)
Appearance	White to beige crystalline powder or chunks	[3][5]
Melting Point	Varies significantly: ~150°C (with decomposition) to 283°C. See Section 2.2 for a detailed discussion.	[1][6]
Boiling Point	Not applicable; sublimes under vacuum.	[5][6]
Sublimation	110 °C at 0.1333 hPa (approx. 0.1 Torr)	[5]
Density	0.89 g/cm ³ at 20-25°C	[3][6]
Bulk Density	~500 kg/m ³	[3]
Solubility	Soluble in THF, toluene, hexane, MTBE. Reacts violently with water and other protic solvents. See Table 2.	[6][8][9]
Hygroscopicity	Highly hygroscopic; readily reacts with atmospheric moisture.	[9]

Thermal Behavior: Melting, Decomposition, and Sublimation

There is considerable discrepancy in the reported melting point of lithium tert-butoxide. This is not unusual for a highly reactive, air-sensitive compound and can be explained by three distinct thermal events:

- Sublimation: Under high vacuum, the compound transitions directly from a solid to a gas at a relatively low temperature (e.g., 110 °C), which is a common purification method[5][6].

- **Decomposition:** In the presence of trace impurities, oxygen, or moisture, or when heated rapidly, the compound may undergo exothermic decomposition at a lower temperature, around 150-200°C[1].
- **Melting:** When a pure sample is heated slowly under a pristine inert atmosphere (e.g., high-purity argon), a true melting point can be observed at higher temperatures, such as 283°C[6].

The choice of analytical technique and experimental conditions is therefore critical. A Differential Scanning Calorimetry (DSC) experiment conducted in a hermetically sealed pan under an inert gas is required to observe the true melting point, while Thermogravimetric Analysis (TGA) is ideal for studying decomposition and sublimation events by tracking mass loss as a function of temperature.

Solubility Profile

Lithium tert-butoxide's solubility is highest in ethereal and hydrocarbon solvents, where it often maintains its aggregated structure.

Solvent	Solubility Data	Source(s)
Tetrahydrofuran (THF)	Soluble; commercially available as solutions	[6][7]
Toluene	Soluble	[6]
Hexane	Soluble (e.g., 16% w/w)	[6]
tert-Butyl Alcohol	Soluble (20 g/L at 20 °C)	[3]
Water / Protic Solvents	Reacts violently to form lithium hydroxide and tert-butanol	[9][10]

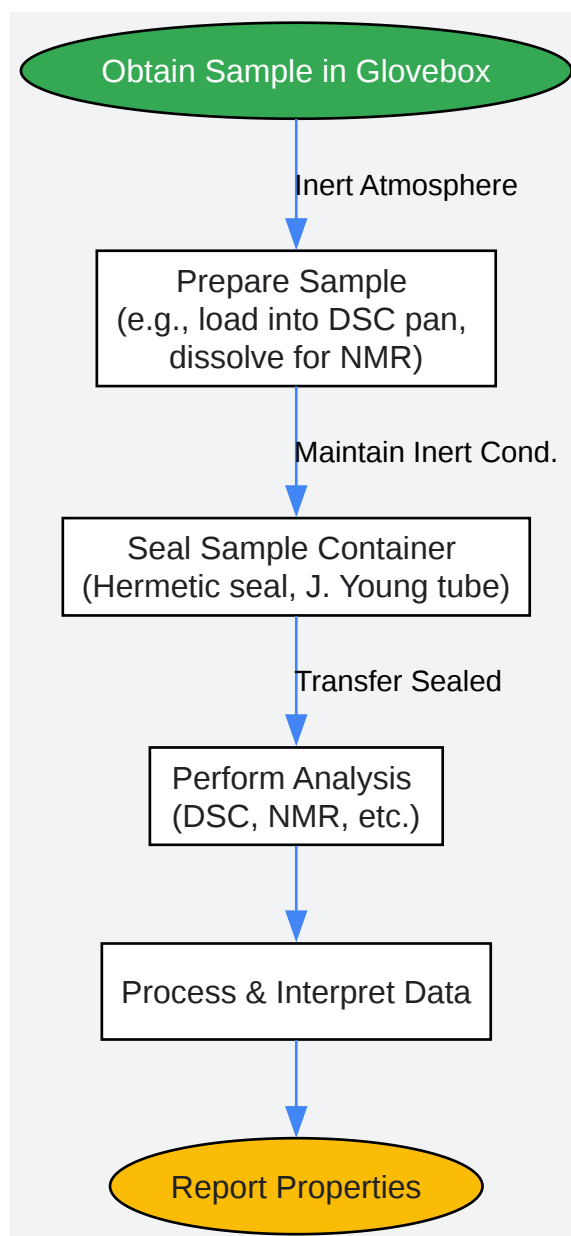
Spectroscopic Characterization

Spectroscopic analysis of lithium tert-butoxide requires rigorous anhydrous and anaerobic techniques. The resulting data reflects the highly symmetric nature of the tert-butoxide group and the compound's aggregation state.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: In a suitable aprotic deuterated solvent (e.g., THF- d_8), a single, sharp resonance is expected for the nine equivalent protons of the three methyl groups. The chemical shift is typically observed around 1.3 ppm, though its exact position is solvent-dependent.
 - ^{13}C NMR: Two resonances are expected: one for the quaternary carbon (~65-70 ppm) and one for the three equivalent methyl carbons (~30-35 ppm).
 - ^7Li NMR: As a quadrupolar nucleus, ^7Li NMR can provide insight into the aggregation state. In solution, rapid exchange typically results in a single, sharp resonance. The chemical shift (referenced to LiCl) is highly sensitive to the solvent and coordination environment[11].
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations of the tert-butoxide ligand. Key expected absorption bands include:
 - C-H Stretching: Strong bands in the 2900-3000 cm^{-1} region.
 - C-H Bending: Bands around 1360-1470 cm^{-1} .
 - C-O Stretching: A strong, characteristic band typically found in the 1000-1200 cm^{-1} region.
 - Li-O Stretching: Expected at lower frequencies ($< 600 \text{ cm}^{-1}$).
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of lithium tert-butoxide reveals the presence of its aggregates in the gas phase[6]. The spectrum would be expected to show peaks corresponding to the hexameric cluster, $[(\text{LiOt-Bu})_6]$, and its fragments. Fragmentation often involves the loss of tert-butyl groups or the cleavage of the aggregate structure. The presence of lithium also leads to characteristic isotopic patterns[12].

Experimental Protocols for Physical Property Determination

The validity of any physical property measurement for this compound rests entirely on the integrity of the experimental setup, specifically the rigorous exclusion of air and moisture.



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Caption: General workflow for physical property characterization.

Protocol: Determination of Melting Point via DSC

Causality: To differentiate between decomposition and true melting, a controlled atmosphere and heating rate are essential. A hermetically sealed pan prevents reaction with headspace gases and loss of material due to sublimation.

- Environment: Perform all sample preparation inside a glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O).
- Sample Preparation: Place 2-5 mg of finely ground lithium tert-butoxide powder into a hermetic aluminum DSC pan.
- Sealing: Immediately seal the pan using a DSC press. Ensure a perfect hermetic seal to withstand the pressure increase upon heating.
- Instrumentation: Transfer the sealed sample pan and an empty, sealed reference pan to the DSC autosampler or cell.
- Method:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 300 °C at a controlled rate of 10 °C/min under a nitrogen purge gas (50 mL/min).
- Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. Any significant exothermic event prior to or during melting may indicate decomposition.

Protocol: Acquiring a Solution-State ¹H NMR Spectrum

Causality: Deuterated solvents for NMR are hygroscopic and must be properly dried and degassed. Sample preparation must be done in an inert atmosphere to prevent immediate degradation of the analyte. A J. Young tube provides a reliable seal for analysis outside the glovebox.

- Solvent Preparation: Use a deuterated aprotic solvent (e.g., THF-d₈, Toluene-d₈) that has been dried over a suitable agent (e.g., sodium/benzophenone ketyl) and vacuum-transferred or stored over molecular sieves inside a glovebox.
- Sample Preparation (in glovebox):
 - Weigh approximately 10-15 mg of lithium tert-butoxide directly into an NMR tube.

- Add ~0.6 mL of the anhydrous deuterated solvent.
- Cap the NMR tube and gently agitate until the solid is fully dissolved.
- For quantitative work or air-sensitive analysis, transfer the solution to a J. Young NMR tube and seal the valve.
- Acquisition:
 - Remove the sealed tube from the glovebox.
 - Acquire the ^1H NMR spectrum on a calibrated spectrometer.
- Analysis: Reference the spectrum to the residual protio-solvent peak (e.g., THF- d_8 at 3.58 and 1.72 ppm).

Safe Handling and Storage

Due to its reactivity, strict adherence to safety protocols is mandatory.

- Handling: Always handle lithium tert-butoxide in an inert, dry atmosphere, such as a glovebox or under a stream of argon or nitrogen[3]. Use spark-proof tools and ensure proper grounding to prevent static discharge[7].
- Personal Protective Equipment (PPE): Wear fire-resistant clothing, safety goggles, and appropriate chemical-resistant gloves[5].
- Storage: Store in a tightly sealed container under an inert gas in a cool, dry, well-ventilated area away from heat, sparks, and sources of ignition[3]. Containers should be stored away from water and acids[10].
- Fire Response: In case of fire, DO NOT use water, carbon dioxide, or foam extinguishers. Use a Class D dry powder extinguisher, such as Met-L-X, or smother with dry sand[3][7].

References

- Allan, J. F., Nassar, R., Specht, E., Beatty, A., Calin, N., & Henderson, K. W. (2004). Characterization of a Kinetically Stable, Highly Ordered, Octameric Form of Lithium tert-

Butoxide and Its Implications Regarding Aggregate Formation. *Journal of the American Chemical Society*, 126(2), 484–485. [[Link](#)]

- Albemarle Corporation. (n.d.). Lithium tert-Butoxide, powder. Retrieved from [[Link](#)]
- Nekola, H., Olbrich, F., & Behrens, U. (2002). Kristall- und Molekülstrukturen von Lithium- und Natrium-tert-butoxid. *Zeitschrift für anorganische und allgemeine Chemie*, 628(9-10), 2067-2070. [[Link](#)]
- Gelest, Inc. (2017, March 15). LITHIUM t-BUTOXIDE - Safety Data Sheet. Retrieved from [[Link](#)]
- University of Sheffield. (n.d.). (Li) Lithium NMR. Retrieved from [[Link](#)]
- Cole-Parmer. (2005, June 22). Material Safety Data Sheet - Lithium tert-butoxide, 2.2m solution in thf. Retrieved from [[Link](#)]
- ChemWhat. (n.d.). Lithium tert-butoxide CAS#: 1907-33-1. Retrieved from [[Link](#)]
- Chemsrvc. (2025, August 21). Lithium tert-butoxide | CAS#:1907-33-1. Retrieved from [[Link](#)]
- Brown, T. L., & Hartwell, G. E. (1966). The Mass Spectra of Lithiomethyltrimethylsilane and Lithium t-Butoxide. *Inorganic Chemistry*, 5(7), 1257–1259. [[Link](#)]
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [[Link](#)]
- Sønsteby, H. H., et al. (2020). tert-butoxides as Precursors for Atomic Layer Deposition of Alkali Metal Containing Thin Films. OSTI.GOV. [[Link](#)]
- Plasma Enhanced Atomic Layer Deposition Publications. (n.d.). LiOt-Bu, Lithium tert-butoxide CAS# 1907-33-1. Retrieved from [[Link](#)]
- Williard, P. G., & MacEwan, G. J. (1989). Crystal structure of a unique aggregate containing lithium and potassium cations, ketone enolate, and tert-butoxide. *Journal of the American Chemical Society*, 111(19), 7671-7672. [[Link](#)]
- Thomas, R. D., et al. (1996). NMR Evidence for the Formation of Novel Mixed Lithium Hydride/Lithium tert-Butoxide Aggregates. *Journal of the American Chemical Society*,

118(45), 11295-11296. [[Link](#)]

- Adams, J., & Gross, M. L. (1989). Tandem mass spectrometry for the location of double bonds in polyunsaturated fatty acids. Lithium-cationized fatty acids. Analytical chemistry, 61(3), 223-230. [[Link](#)]

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Sources

- 1. [researchgate.net \[researchgate.net\]](#)
- 2. [CAS 1907-33-1: Lithium t-butoxide | CymitQuimica \[cymitquimica.com\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [rsc.org \[rsc.org\]](#)
- 5. [Lithium tert-butoxide - Wikipedia \[en.wikipedia.org\]](#)
- 6. [pubs.acs.org \[pubs.acs.org\]](#)
- 7. [researchgate.net \[researchgate.net\]](#)
- 8. [rsc.org \[rsc.org\]](#)
- 9. [researchgate.net \[researchgate.net\]](#)
- 10. [researchgate.net \[researchgate.net\]](#)
- 11. [\(Li\) Lithium NMR \[chem.ch.huji.ac.il\]](#)
- 12. [Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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